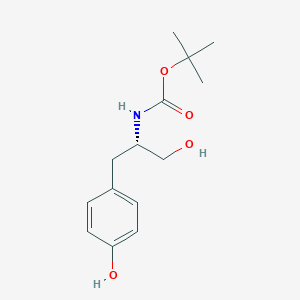

Boc-L-Tyrosinol

Description

The exact mass of the compound Boc-L-Tyrosinol is 267.14705815 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-L-Tyrosinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Tyrosinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVXZPOLHFZPKW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579831 | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83345-46-4, 282100-80-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Tyrosinol: A Chiral Building Block for Advanced Synthesis

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of chiral building blocks is paramount for the construction of complex, stereochemically defined molecules. Among these essential reagents, N-tert-butoxycarbonyl-L-tyrosinol, commonly known as Boc-L-Tyrosinol, emerges as a highly versatile and valuable intermediate. Derived from the natural amino acid L-tyrosine, this compound uniquely combines the stability of the Boc-protecting group with the reactivity of both a primary alcohol and a phenolic hydroxyl group, all centered around a defined stereocenter.

This guide provides an in-depth exploration of Boc-L-Tyrosinol, from its fundamental properties and synthesis to its critical applications. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in their synthetic endeavors, particularly in the fields of peptide chemistry and the development of novel therapeutics.[1][2][3]

Chemical Structure and Physicochemical Properties

Boc-L-Tyrosinol is structurally characterized by an L-tyrosinol backbone where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to its utility, as the Boc group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under mild acidic conditions, a cornerstone of modern peptide synthesis.[2][4][5]

The key physicochemical properties of Boc-L-Tyrosinol are summarized below, providing essential data for its handling, application, and characterization.

| Property | Value |

| CAS Number | 83345-46-4[1][3] |

| Molecular Formula | C₁₄H₂₁NO₄[1][2][6] |

| Molecular Weight | 267.33 g/mol [1][2][3] |

| Appearance | White to off-white powder or solid[1][2][7] |

| Melting Point | 115-122 °C[1][3][8] |

| Optical Rotation | [α]²⁰/D = -27 ± 2° (c=1 in EtOH)[1] |

| Storage Conditions | Store at 0-8 °C[1][3][7] |

The compound is generally soluble in organic solvents like ethanol, methanol, and dichloromethane, which facilitates its use in a variety of reaction media.

Synthesis of Boc-L-Tyrosinol: A Validated Protocol

The most common and reliable synthesis of Boc-L-Tyrosinol begins with the readily available chiral precursor, L-Tyrosine. The process is a robust two-step procedure involving N-terminal protection followed by selective reduction of the carboxylic acid.

Synthetic Rationale and Mechanistic Insight

Step 1: N-α-Boc Protection. The synthesis commences with the protection of the primary amine of L-Tyrosine. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation.[2][9] The reaction is performed under basic conditions (e.g., using NaOH, K₂CO₃, or NaHCO₃) which deprotonate the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[2][10] This method is highly efficient and selective for the amine, leaving the carboxylic acid and the phenolic hydroxyl group intact for subsequent transformations.

Step 2: Carboxylic Acid Reduction. With the amine protected, the carboxylic acid of Boc-L-Tyrosine is selectively reduced to a primary alcohol. A common and field-proven method involves a mixed anhydride reduction. The Boc-L-Tyrosine is first activated with a chloroformate (e.g., isobutyl chloroformate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). This forms a highly reactive mixed anhydride intermediate. Subsequent treatment with a mild reducing agent, such as sodium borohydride (NaBH₄), reduces the activated carbonyl to the primary alcohol, yielding Boc-L-Tyrosinol. This two-stage reduction is preferred as it avoids harsh reagents like LiAlH₄, which could potentially cleave the Boc group or lead to side reactions.

Detailed Experimental Protocol

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH)

-

Dioxane and Water

-

Tetrahydrofuran (THF), anhydrous

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of N-Boc-L-Tyrosine

-

Dissolve L-Tyrosine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve (Boc)₂O (1.1 eq) in dioxane.

-

Add the (Boc)₂O solution dropwise to the stirring L-Tyrosine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1 M HCl or KHSO₄ solution. A white precipitate should form.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-Tyrosine as a white solid, which can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-L-Tyrosinol

-

Dissolve N-Boc-L-Tyrosine (1.0 eq) in anhydrous THF and cool the solution to -15 °C (ice-salt bath).

-

Add N-methylmorpholine (NMM) (1.0 eq) and stir for 5 minutes.

-

Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. Stir for 15 minutes to form the mixed anhydride. A precipitate of NMM·HCl will form.

-

In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 eq) in water and cool to 0 °C.

-

Add the NaBH₄ solution dropwise to the mixed anhydride suspension.

-

Stir the reaction for 30 minutes, then quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Warm the mixture to room temperature and remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Boc-L-Tyrosinol as a pure white solid.

Synthesis Workflow Diagram

Caption: Synthesis of Boc-L-Tyrosinol from L-Tyrosine.

Applications in Research and Drug Development

The unique structural features of Boc-L-Tyrosinol make it an indispensable tool in several areas of chemical and pharmaceutical research.

Peptide Synthesis and Peptidomimetics

Boc-L-Tyrosinol is a key building block in the synthesis of modified peptides and peptidomimetics.[1][2] In traditional peptide synthesis, the C-terminus is a carboxylic acid. By incorporating Boc-L-Tyrosinol, chemists can introduce a C-terminal alcohol, creating a peptide alcohol. These structures are often more resistant to degradation by carboxypeptidases, potentially leading to drug candidates with improved pharmacokinetic profiles. The Boc-protected amine allows for standard coupling to the N-terminus of a growing peptide chain using conventional coupling reagents.

Chiral Intermediate for Drug Discovery

As a chiral building block, Boc-L-Tyrosinol provides a stereochemically defined scaffold for the synthesis of more complex molecules.[11][][13] The primary alcohol and the phenolic hydroxyl can be selectively functionalized to build intricate molecular architectures. This is particularly valuable in the development of pharmaceuticals, where specific stereochemistry is often critical for biological activity. Its utility has been noted in the synthesis of compounds targeting neurological disorders, where the tyrosinol backbone can be a key pharmacophoric element.[1][3][7]

Bioconjugation and Material Science

The dual functionality of Boc-L-Tyrosinol also lends itself to applications in bioconjugation and material science.[1][3] The hydroxyl groups can serve as attachment points for linking the molecule to proteins, antibodies, or surfaces. This enables the creation of targeted drug delivery systems or functionalized biomaterials.[1] Furthermore, its antioxidant potential, stemming from the phenolic ring, is an area of active research.[1][2]

Application Workflow Diagram

Caption: Applications of Boc-L-Tyrosinol in Synthesis.

Conclusion

Boc-L-Tyrosinol is far more than a simple protected amino acid derivative; it is a strategic chiral building block that empowers chemists to construct complex and biologically relevant molecules with precision and control. Its robust synthesis from an inexpensive starting material, coupled with its versatile reactivity, ensures its continued and expanding role in peptide science, medicinal chemistry, and materials research. A thorough understanding of its properties and synthetic protocols, as detailed in this guide, is essential for any scientist aiming to innovate at the frontiers of drug discovery and molecular design.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-L-Tyrosinol | 83345-46-4 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. BOC-L-TYR-OL CAS#: 220237-31-0 [amp.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 13. Chiral Building Blocks Selection - Enamine [enamine.net]

An In-Depth Technical Guide to the Synthesis of Boc-L-Tyrosinol from L-Tyrosine

Introduction: The Strategic Importance of Boc-L-Tyrosinol in Drug Discovery

Boc-L-Tyrosinol, the N-tert-butyloxycarbonyl (Boc) protected form of the chiral amino alcohol derived from L-tyrosine, is a cornerstone building block in modern medicinal chemistry. Its structural motif is prevalent in a wide array of pharmacologically active molecules, including peptide mimetics, enzyme inhibitors, and chiral auxiliaries. The presence of the primary alcohol provides a versatile handle for further chemical modification, while the Boc protecting group ensures chemoselectivity in subsequent synthetic steps. The inherent chirality, derived from the parent L-amino acid, is often critical for biological activity and target specificity.

This guide provides a comprehensive, field-proven overview of the synthetic routes from the readily available starting material, L-tyrosine, to the high-value intermediate, Boc-L-Tyrosinol. We will delve into the mechanistic rationale behind each synthetic transformation, offering detailed, step-by-step protocols and insights into process optimization and validation.

Synthetic Strategy Overview: A Multi-Step Approach

The most common and reliable pathway for the synthesis of Boc-L-Tyrosinol from L-tyrosine involves a three-step sequence. This approach ensures high yields and purity by systematically modifying the functional groups of the starting material. The carboxylic acid is first converted to an ester to facilitate reduction, followed by protection of the amino group to prevent unwanted side reactions. Finally, the ester is selectively reduced to the primary alcohol.

Caption: High-level workflow for the three-step synthesis of Boc-L-Tyrosinol.

Part 1: Esterification of the Carboxylic Acid

Causality: The direct reduction of a carboxylic acid requires harsh reducing agents like lithium aluminum hydride (LiAlH4). Such reagents are non-selective and can react with the unprotected amine and phenolic hydroxyl group of tyrosine. Converting the carboxylic acid to an ester allows for the use of milder, more selective reducing agents in the final step, thereby preserving the integrity of other functional groups. The Fischer-Speier esterification using methanol in the presence of an acid catalyst is a classic, efficient, and scalable method for this transformation.

Experimental Protocol: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-tyrosine (18.1 g, 100 mmol) and anhydrous methanol (250 mL).

-

Catalyst Addition: Cool the resulting suspension in an ice bath (0-5 °C). Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent excessive formation of byproducts.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour to facilitate precipitation of the product. Isolate the white crystalline solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL) to remove residual impurities, and dry under vacuum.

| Parameter | Value | Source(s) |

| Starting Material | L-Tyrosine | - |

| Reagents | Methanol, Thionyl Chloride | [1] |

| Typical Yield | 95-98% | [2] |

| Product | L-Tyrosine Methyl Ester HCl | [1] |

| Purity (Typical) | >98% (HPLC) | [2] |

Part 2: N-Boc Protection of the Amino Group

Causality: The amino group is a nucleophile and can react with various reagents. Protection with the tert-butyloxycarbonyl (Boc) group is essential before the reduction step. The Boc group is stable under the basic and reductive conditions of the subsequent steps but can be easily removed under acidic conditions if required. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (TEA), which acts as a scavenger for the acidic byproduct.

Experimental Protocol: Synthesis of Boc-L-Tyrosine Methyl Ester

-

Reaction Setup: Suspend L-tyrosine methyl ester hydrochloride (23.1 g, 100 mmol) in a mixture of dichloromethane (DCM, 300 mL) and water (150 mL) in a 1 L flask.

-

Basification & Protection: Cool the mixture to 0 °C in an ice bath. Add triethylamine (28 mL, 200 mmol) to neutralize the hydrochloride and free the amine. Immediately add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) in DCM (50 mL).

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes.

Sources

An In-Depth Technical Guide to Boc-L-Tyrosinol: Properties, Synthesis, and Applications in Modern Research

Introduction

In the landscape of modern synthetic chemistry and pharmaceutical development, N-tert-butoxycarbonyl-L-tyrosinol, commonly known as Boc-L-Tyrosinol, stands out as a pivotal chiral building block. Derived from the naturally occurring amino acid L-tyrosine, this compound features two critical modifications: the protection of its primary amine with a tert-butoxycarbonyl (Boc) group and the reduction of its carboxylic acid to a primary alcohol. This unique structural arrangement makes it an exceptionally versatile intermediate. Its applications span from the intricate art of peptide synthesis to the frontier of drug discovery, where it serves as a foundational component for novel therapeutics, particularly those targeting neurological disorders. This guide provides an in-depth exploration of Boc-L-Tyrosinol's molecular profile, synthesis, handling, and its multifaceted applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Profile

Boc-L-Tyrosinol is a white to off-white crystalline powder valued for its stability and reactivity in controlled synthetic environments.[1][2][3] The core of its utility lies in its distinct functional groups, which dictate its chemical behavior and applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 267.33 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 115-122 °C | [2][3] |

| CAS Numbers | 83345-46-4, 220237-31-0 | [1][2][3][4] |

| Purity | Typically ≥ 99% (HPLC) | [2][3] |

| Optical Rotation | [α]D²⁰ = -27 ± 2º (c=1 in EtOH) | [3] |

| Synonyms | Boc-L-Tyr-ol, N-Boc-L-Tyrosinol | [3] |

Note on CAS Numbers: Both CAS numbers 83345-46-4 and 220237-31-0 are frequently used in commercial and research contexts to refer to Boc-L-Tyrosinol. Researchers should be aware of both identifiers when sourcing the material.

Significance of Key Functional Groups:

-

The Boc (tert-butoxycarbonyl) Group: This acid-labile protecting group is the cornerstone of Boc-L-Tyrosinol's utility in multi-step synthesis. It effectively masks the nucleophilicity of the α-amino group, preventing unwanted side reactions. Its key advantage is its stability under a wide range of conditions, including basic and nucleophilic environments, while allowing for clean and straightforward deprotection under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][5]

-

The Primary Alcohol (-CH₂OH): The reduction of the native carboxylic acid to a primary alcohol transforms the amino acid derivative into an amino alcohol.[1] This opens up a new realm of chemical transformations not accessible to its carboxylic acid counterpart, such as oxidation to the corresponding aldehyde, esterification, or ether formation, making it a valuable synthon for peptidomimetics and complex organic molecules.

-

The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring, native to tyrosine, provides another site for chemical modification. It can be alkylated to form ethers or used in coupling reactions, allowing for the introduction of diverse functionalities or for linking the molecule to other scaffolds.

Part 2: Synthesis and Handling

The most logical and common pathway to Boc-L-Tyrosinol involves a two-step process starting from the readily available amino acid, L-tyrosine. This process is designed to be high-yielding and to preserve the stereochemical integrity of the chiral center.

General Synthesis Workflow

The synthesis begins with the protection of the amino group of L-tyrosine, followed by the selective reduction of the carboxylic acid.

Illustrative Experimental Protocol: Reduction of Boc-L-Tyrosine

This protocol is based on established methods for the reduction of N-protected amino acids to their corresponding alcohols using a mixed anhydride approach followed by borohydride reduction. This method is favored for its mild conditions, operational simplicity, and minimization of racemization.

Objective: To synthesize Boc-L-Tyrosinol from Boc-L-Tyrosine.

Materials:

-

Boc-L-Tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation (Mixed Anhydride Formation):

-

Dissolve Boc-L-Tyrosine (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -15 °C using an appropriate cooling bath.

-

Add N-Methylmorpholine (NMM) (1 equivalent) dropwise, maintaining the temperature at -15 °C.

-

After stirring for 5 minutes, add isobutyl chloroformate (1 equivalent) dropwise. The formation of a precipitate (NMM·HCl) is typically observed.

-

Allow the reaction to stir at -15 °C for an additional 15-20 minutes to ensure complete formation of the mixed anhydride.

-

-

Reduction:

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in a small amount of water.

-

Add the freshly prepared NaBH₄ solution dropwise to the mixed anhydride suspension at -15 °C. Vigorous gas evolution (H₂) may occur.

-

After the addition is complete, allow the reaction to stir for 2-3 hours, gradually warming to room temperature.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding methanol to decompose excess NaBH₄.

-

Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Boc-L-Tyrosinol.

-

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. Purity is assessed by HPLC, and the structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy, comparing the spectra to established reference data. The preservation of stereochemistry can be confirmed by measuring the optical rotation.

Safe Handling and Storage

While not classified as a hazardous material, the toxicological profile of Boc-L-Tyrosinol is not fully investigated, warranting cautious handling.[1]

| Guideline | Recommendation | Source(s) |

| Personal Protective Equipment | Wear safety glasses, lab coat, and chemical-resistant gloves. | [6][7] |

| Handling | Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. | [6] |

| Storage | Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 0-8 °C is recommended. | [3] |

| Spills | Sweep up spilled material, avoiding dust generation, and place it in a suitable disposal container. | [6] |

Part 3: Applications in Research and Development

Boc-L-Tyrosinol's unique structure makes it a valuable tool across several scientific disciplines.

Pillar 1: Advanced Peptide Synthesis

In peptide chemistry, the replacement of a C-terminal carboxyl group with a hydroxyl group can significantly alter the biological activity and pharmacokinetic properties of a peptide. Boc-L-Tyrosinol is an essential building block for creating such peptide alcohols.

Pillar 2: Drug Discovery and Medicinal Chemistry

Boc-L-Tyrosinol serves as a crucial intermediate in the synthesis of complex pharmaceuticals. Its chiral nature is often exploited to build stereospecific drugs.

-

Neurological Disorders: The compound is particularly valuable in creating molecules designed to target the central nervous system. Its structure is believed to contribute to the ability of some derivatives to cross the blood-brain barrier, a critical challenge in neuropharmacology.[1]

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemists use Boc-L-Tyrosinol to synthesize analogs of lead compounds. For example, it has been used to create tyrosine-based analogs that show promising inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target in antidiabetic research.[1]

-

Opioid Research: The parent amino acid, tyrosine, is a fundamental component of endogenous opioid peptides. Modified derivatives like 2',6'-dimethyl-L-tyrosine, which can be synthesized via multi-step pathways involving similar building blocks, are used to develop potent and selective opioid receptor ligands.[8]

Pillar 3: Emerging Applications

The utility of Boc-L-Tyrosinol extends beyond traditional domains:

-

Bioconjugation: The primary alcohol can be activated and used to link the molecule to proteins, antibodies, or other biomolecules, creating targeted therapeutic agents.

-

Materials Science: It is being investigated for its role in developing biocompatible materials, where its properties could enhance the performance and safety of medical implants and devices.

-

Antioxidant Research: The phenolic ring makes it a candidate for studies on antioxidant activity and its potential to neutralize harmful free radicals.

Part 4: Comparative Analysis

To fully appreciate the unique role of Boc-L-Tyrosinol, it is useful to compare it with structurally related compounds commonly used in synthesis.[1]

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Primary Application Focus |

| Boc-L-Tyrosinol | C₁₄H₂₁NO₄ | 267.33 | Carboxylic acid is reduced to a primary alcohol . | Synthesis of peptide alcohols, peptidomimetics, and complex drug intermediates. |

| Boc-L-Tyrosine | C₁₄H₁₉NO₅ | 281.31 | Retains the native carboxylic acid group. | Standard building block for incorporating tyrosine into peptides via solid-phase peptide synthesis (SPPS). |

| Boc-L-Tyrosine Methyl Ester | C₁₅H₂₁NO₅ | 295.33 | Carboxylic acid is esterified as a methyl ester . | Intermediate in solution-phase peptide synthesis; the ester facilitates coupling reactions. |

| Boc-O-benzyl-L-tyrosinol | C₂₁H₂₇NO₄ | 357.45 | Primary alcohol is present, and the phenolic -OH is protected with a benzyl group . | Used when the phenolic hydroxyl needs to be masked during subsequent reaction steps.[9] |

Conclusion

Boc-L-Tyrosinol is far more than a simple derivative of L-tyrosine. It is a strategically designed chiral building block that empowers chemists and drug developers to construct complex molecules with a high degree of control. Its combination of a stable amine protecting group, a versatile primary alcohol, and a modifiable phenolic ring provides a robust platform for innovation. From enhancing the properties of peptides to forming the backbone of novel therapeutics, Boc-L-Tyrosinol continues to be an invaluable asset in both academic and industrial research, driving progress in the chemical and biomedical sciences.

References

-

Chem-Impex. (n.d.). Boc-L-tirosinol. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Tyrosinol [220237-31-0]. Retrieved from [Link]

-

Sureshbabu, V. V., & Lalithamba, H. S. (2010). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc2O. Indian Journal of Chemistry - Section B, 49B(10), 1372-1378. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-D-Tyr(tBu) MSDS. Retrieved from [Link]

- Grieco, P. A., & Dai, Y. (1998). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 63(10), 3154-3155.

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

-

ResearchGate. (2009). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Retrieved from [Link]

- Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Aldrich, J. V., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1196-1201. Retrieved from [Link]

Sources

- 1. Boc-L-Tyrosinol | 83345-46-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy l-Tyrosinol (EVT-295072) | 5034-68-4 [evitachem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. JPH05221935A - Method for producing amino alcohols - Google Patents [patents.google.com]

- 8. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of Boc-L-Tyrosinol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Boc-L-Tyrosinol in Synthetic Chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propan-1-ol, commonly known as Boc-L-Tyrosinol, is a chiral building block of significant interest in the realms of peptide synthesis and medicinal chemistry. As a derivative of the natural amino acid L-tyrosine, it provides a versatile scaffold for the introduction of a hydroxymethyl group in place of a carboxylic acid, a modification that can profoundly influence the biological activity and pharmacokinetic properties of peptides and other complex organic molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amine ensures chemoselectivity in subsequent synthetic transformations, making Boc-L-Tyrosinol a valuable intermediate in the construction of novel therapeutics.[1]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—that are essential for the unambiguous identification and quality assessment of Boc-L-Tyrosinol. As Senior Application Scientists, our aim is to not only present the data but also to provide the underlying scientific rationale for the observed spectral features, thereby empowering researchers to confidently utilize this important synthetic intermediate.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of Boc-L-Tyrosinol, including the aromatic ring, the carbamate protecting group, and the primary alcohol, give rise to a unique spectroscopic fingerprint. A systematic approach to its characterization involves a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy.

References

Navigating the Solubility Landscape of Boc-L-Tyrosinol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) is a pivotal chiral building block in the synthesis of complex peptides and pharmacologically active molecules.[1][2] Its utility in drug development, particularly for compounds targeting neurological disorders, is well-documented.[1] A thorough understanding of its solubility profile across a range of laboratory solvents is fundamental to optimizing reaction conditions, developing robust purification strategies, and formulating drug candidates. This guide provides a comprehensive technical overview of the solubility of Boc-L-Tyrosinol, presenting a detailed, field-proven experimental protocol for its determination, an analysis of the underlying physicochemical principles, and a practical framework for solvent selection.

Physicochemical Properties of Boc-L-Tyrosinol

A foundational understanding of the molecular structure of Boc-L-Tyrosinol is essential to interpreting its solubility behavior.

Molecular Structure:

Caption: Molecular structure of Boc-L-Tyrosinol.

Key Physicochemical Characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₄ | [1][2] |

| Molecular Weight | 267.33 g/mol | [1][2] |

| Appearance | White powder | [1][2] |

| Melting Point | 115-122 °C | [1][2] |

| Optical Rotation | [α]D²⁰ = -27 ± 2º (c=1 in EtOH) | [1] |

The structure reveals several key features that dictate its solubility:

-

Aromatic Ring and Hydrocarbon Backbone: These nonpolar regions contribute to solubility in less polar organic solvents.

-

Hydroxyl Groups (Phenolic and Primary Alcohol): These groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents.

-

Amide Linkage and Boc Carbonyl: These moieties can act as hydrogen bond acceptors, enhancing solubility in polar solvents.

-

tert-Butyl Group: This bulky, nonpolar group increases the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents while potentially reducing aqueous solubility.

Theoretical Framework for Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[3][4][5] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Caption: Key molecular interactions governing solubility.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents have high dielectric constants and can form strong hydrogen bonds.[6] They will effectively solvate the polar functional groups of Boc-L-Tyrosinol (hydroxyls, amide). However, the nonpolar regions of the molecule may limit its overall solubility in highly polar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They are particularly effective at dissolving compounds like Boc-L-Tyrosinol, as they can interact favorably with both the polar (via dipole-dipole interactions and hydrogen bond acceptance) and nonpolar parts of the molecule.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[4] The large nonpolar surface area of Boc-L-Tyrosinol, particularly the Boc group and the aromatic ring, will promote some solubility in these solvents, though it is expected to be lower than in polar aprotic solvents due to the presence of the polar functional groups.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[8][9][10][11][12] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

Boc-L-Tyrosinol (≥99% purity)[1]

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[13][14][15]

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid Boc-L-Tyrosinol to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a period of 24 to 72 hours to ensure that thermodynamic equilibrium is reached.[11] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Carefully remove the vials from the shaker and let them stand to allow the solid to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and carefully pipette the clear supernatant.

-

Filtration: Draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.[9]

-

-

-

Analysis by HPLC-UV:

-

Calibration Curve: Prepare a series of standard solutions of Boc-L-Tyrosinol of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[13][16]

-

Sample Analysis: Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area corresponding to Boc-L-Tyrosinol.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of Boc-L-Tyrosinol in the tested solvent at the specified temperature.

-

Solubility Profile of Boc-L-Tyrosinol

While extensive quantitative data for Boc-L-Tyrosinol is not widely published, the following table presents expected solubility values based on its structural features, the principles of solubility, and qualitative data from chemical suppliers.[7] These values serve as a practical guide for solvent selection.

Table 1: Expected Solubility of Boc-L-Tyrosinol in Common Laboratory Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Hydrogen Bonding | Expected Solubility Range (mg/mL) | Rationale & Use Case |

| Polar Protic | Water | 80.1 | Donor & Acceptor | < 1 (Sparingly Soluble) | The large nonpolar Boc group and aromatic ring limit solubility despite the presence of H-bond donors/acceptors.[7] Useful for extractions and purifications. |

| Methanol (MeOH) | 32.7 | Donor & Acceptor | 10 - 50 | Good balance of polarity and nonpolar character. Suitable for reactions and chromatography. | |

| Ethanol (EtOH) | 24.5 | Donor & Acceptor | 10 - 50 | Similar to methanol, widely used as a reaction solvent. The optical rotation is measured in ethanol, indicating at least moderate solubility.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | > 100 (Highly Soluble) | Excellent solvent for a wide range of polarities. Ideal for creating concentrated stock solutions for biological assays.[7] |

| N,N-Dimethylformamide (DMF) | 36.7 | Acceptor | > 100 (Highly Soluble) | A common solvent in peptide synthesis, known for its strong solvating power for protected amino acids.[7] | |

| Acetone | 20.7 | Acceptor | 5 - 20 | Moderate polarity, useful for crystallization and as a component in mixed solvent systems. | |

| Nonpolar | Dichloromethane (DCM) | 9.1 | None | 20 - 70 | A good solvent for many protected amino acids due to its ability to solvate the nonpolar regions effectively.[7] |

| Toluene | 2.4 | None | < 5 (Slightly Soluble) | Limited solubility expected due to the polar functional groups. | |

| Hexane | 1.9 | None | < 1 (Insoluble) | The polarity of the hydroxyl and amide groups will prevent significant dissolution in this aliphatic hydrocarbon. |

Practical Implications for Researchers

-

Reaction Chemistry: For homogeneous reaction conditions, select a solvent in which Boc-L-Tyrosinol is highly soluble, such as DMF or DMSO. If using less ideal solvents like methanol or ethanol, solubility may be concentration-dependent.

-

Purification: The differential solubility of Boc-L-Tyrosinol can be exploited for purification. For example, it can be precipitated from a solution in a good solvent (e.g., DCM) by the addition of a poor solvent (e.g., hexane).

-

Formulation Development: For drug delivery applications, understanding the aqueous solubility is critical. The low aqueous solubility of Boc-L-Tyrosinol may necessitate the use of co-solvents (e.g., a small percentage of DMSO) or other formulation strategies to achieve the desired concentration in physiological media.[7]

Conclusion

The solubility of Boc-L-Tyrosinol is a critical parameter that is dictated by a balance of its polar and nonpolar structural features. While it exhibits limited solubility in water and nonpolar hydrocarbons, it is readily soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents such as methanol and ethanol. The thermodynamic equilibrium (shake-flask) method provides a robust and reliable means of quantifying its solubility. The data and protocols presented in this guide offer a comprehensive framework for scientists and researchers to make informed decisions regarding solvent selection, thereby facilitating the effective use of Boc-L-Tyrosinol in peptide synthesis, drug discovery, and development.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Chemistry Steps. Solubility of Organic Compounds. Chemistry Steps.

- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets. Abraham Entertainment.

- BenchChem. Boc-L-Tyrosinol | 83345-46-4. BenchChem.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- BenchChem. Technical Support Center: Boc-Tyr(tBu)-OH Solubility in DMF. BenchChem.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- K Vogt, et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

- HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Chemistry LibreTexts.

- Wikipedia. Solution (chemistry). Wikipedia.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Chemistry LibreTexts.

- Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. PCBIS.

- Sigma-Aldrich. BOC-ON. Sigma-Aldrich.

- MedChemExpress.

- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- ChemBK. (2024, April 9). BOC-L-TYR(TBU)-OH. ChemBK.

- Chem-Impex. Boc-L-tyrosinol. Chem-Impex.

- Chem-Impex. Boc-L-tirosinol. Chem-Impex.

- NIH.

- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.

- LabSolutions. Boc-DL-Tyrosinol. LabSolutions.

- INIS-IAEA.

- BenchChem. Navigating the Solubility Landscape of Boc-L-Proline: A Technical Guide for Researchers. BenchChem.

- ResearchGate. Chemoselective Boc protection of phenols and amino alcohols.

- PubMed. (2024, March 27). Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems.

- ChemicalBook. BOC-L-TYR-OL CAS#: 220237-31-0. ChemicalBook.

- ChemicalBook. BOC-L-TYR-OL | 220237-31-0. ChemicalBook.

- ChemicalBook. (2025, July 4). BOC-L-Tyrosine | 3978-80-1. ChemicalBook.

- ResearchGate. (2021, June 16).

- BOC Sciences. BOC-Amino Acids. BOC Sciences.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Solution (chemistry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boc-L-Tyrosinol | 83345-46-4 | Benchchem [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. pharmaguru.co [pharmaguru.co]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. sciforum.net [sciforum.net]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

The Synthetic Heart of Discovery: A Technical Guide to Boc-L-Tyrosinol's Role in Elucidating Biochemical Mechanisms

For the discerning researcher in drug discovery and chemical biology, precision in molecular design is paramount. We do not merely seek active compounds; we endeavor to understand the intricate dance of molecular recognition, catalysis, and inhibition. In this context, seemingly simple building blocks can be the most powerful tools in our arsenal. N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) is a prime example of such a foundational molecule.

This guide deviates from a conventional discussion of a direct "mechanism of action" for Boc-L-Tyrosinol itself. Through extensive application experience, it is clear that its principal role in biochemical assays is not that of a primary effector molecule. Instead, it serves as a crucial, stereochemically defined intermediate for the synthesis of bespoke chemical probes and potential therapeutic agents. Its inherent value lies in the Boc-protecting group, which ensures stability and allows for controlled, site-specific modifications, and the tyrosinol scaffold, which provides a key recognition motif for a variety of biological targets.[1][2][3]

Herein, we will explore the indirect but vital role of Boc-L-Tyrosinol in biochemical discovery. We will dissect how this versatile building block is leveraged to create potent and selective enzyme inhibitors, and through these derivatives, we can probe complex biological pathways. This guide will provide not just the "what," but the "why" behind experimental design, grounded in real-world applications.

The Strategic Importance of the Boc-L-Tyrosinol Scaffold

At its core, Boc-L-Tyrosinol is a protected amino alcohol derived from the amino acid L-tyrosine.[1] The tert-butoxycarbonyl (Boc) group shields the amine, preventing unwanted side reactions during synthetic elaboration of other parts of the molecule.[1][3] This protection is robust under many reaction conditions but can be cleanly removed with mild acid, a cornerstone of modern peptide synthesis and medicinal chemistry.[1]

The tyrosinol portion of the molecule, with its phenolic hydroxyl group, presents a key recognition element for enzymes that interact with tyrosine or tyrosine-containing peptides. This makes it an ideal starting point for designing inhibitors for several important classes of enzymes, including:

-

Protein Tyrosine Phosphatases (PTPs): These enzymes play critical roles in cellular signaling by dephosphorylating phosphotyrosine residues.

-

Tyrosinases: Copper-containing enzymes that catalyze the production of melanin and other pigments.[4][5]

-

Metallo-β-lactamases: Enzymes that confer bacterial resistance to β-lactam antibiotics.

The following sections will provide in-depth case studies on how Boc-L-Tyrosinol is employed to investigate the mechanisms of these enzymes.

Case Study: Probing the Active Site of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a major regulator of insulin and leptin signaling pathways, making it a key target for the development of therapeutics for diabetes and obesity. Derivatives of Boc-L-Tyrosinol have been synthesized to act as potent and selective inhibitors of PTP1B.[1]

From Building Block to Inhibitor: A Synthetic Strategy

The synthesis of PTP1B inhibitors often begins with Boc-L-Tyrosinol as the chiral scaffold. The phenolic hydroxyl group can be modified to introduce moieties that mimic the phosphate group of phosphotyrosine, while the amino alcohol can be further elaborated to enhance binding affinity and selectivity.

Experimental Workflow: Synthesis of a PTP1B Inhibitor from Boc-L-Tyrosinol

Caption: Synthetic route from Boc-L-Tyrosinol to a PTP1B inhibitor.

Mechanism of Action: Competitive Inhibition

The resulting inhibitors, derived from Boc-L-Tyrosinol, typically act as competitive inhibitors of PTP1B. They achieve this by binding to the active site of the enzyme, directly competing with the natural substrate, phosphotyrosine-containing proteins.

Signaling Pathway: Inhibition of PTP1B by a Boc-L-Tyrosinol Derivative

Caption: Inhibition of PTP1B by a Boc-L-Tyrosinol-derived inhibitor enhances insulin signaling.

Biochemical Assay Protocol: PTP1B Inhibition Assay

To determine the potency of the synthesized inhibitors, a standard in vitro PTP1B inhibition assay is performed.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant human PTP1B enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

-

Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.

-

Prepare serial dilutions of the Boc-L-Tyrosinol-derived inhibitor in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the inhibitor solution (or DMSO for control), and the PTP1B enzyme.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPP substrate.

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

| Compound | Target | IC₅₀ (nM) | Inhibition Type |

| Boc-L-Tyrosinol Derivative A | PTP1B | 50 | Competitive |

| Boc-L-Tyrosinol Derivative B | PTP1B | 25 | Competitive |

Case Study: Targeting Tyrosinase for Hyperpigmentation and Melanoma Research

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a target for developing treatments for hyperpigmentation disorders and as a potential target in melanoma. L-tyrosine is the natural substrate for tyrosinase, making Boc-L-Tyrosinol an excellent starting point for designing competitive inhibitors.

Rationale for Inhibitor Design

The phenolic group of tyrosinol can mimic the natural substrate, L-tyrosine, allowing it to bind to the copper-containing active site of tyrosinase. Modifications to the rest of the Boc-L-Tyrosinol scaffold can be made to enhance binding affinity and prevent the catalytic conversion that L-tyrosine undergoes.

Logical Relationship: From Substrate to Inhibitor

Caption: The structural similarity of the tyrosinol scaffold to L-tyrosine enables the design of competitive inhibitors.

Mechanism of Action: Competitive Inhibition of Tyrosinase

Derivatives synthesized from Boc-L-Tyrosinol can act as competitive inhibitors of tyrosinase. They bind to the active site, preventing the binding of L-tyrosine and subsequent oxidation to L-DOPA, the first step in melanin synthesis.[4][5]

Biochemical Assay Protocol: Mushroom Tyrosinase Inhibition Assay

A common and well-established assay for screening tyrosinase inhibitors uses mushroom tyrosinase due to its commercial availability and high activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).

-

Prepare a stock solution of the substrate, L-DOPA, in the same phosphate buffer.

-

Prepare serial dilutions of the Boc-L-Tyrosinol-derived inhibitor in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, the inhibitor solution (or DMSO for control), and the mushroom tyrosinase solution.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA substrate.

-

Measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm for 20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the mode of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[6]

-

| Compound | Target | IC₅₀ (µM) | Inhibition Type |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 15.2 | Competitive |

| Boc-L-Tyrosinol Derivative C | Mushroom Tyrosinase | 8.5 | Competitive |

Conclusion: A Foundational Tool for Mechanistic Insight

While Boc-L-Tyrosinol may not be the protagonist in the story of a biochemical assay, it is undeniably the master architect behind the scenes. Its strategic use as a chiral building block empowers researchers to construct highly specific molecular probes.[2][3] These probes, in turn, are the key to unlocking the mechanisms of complex enzyme systems, validating drug targets, and ultimately, driving the development of novel therapeutics. The true "mechanism of action" of Boc-L-Tyrosinol, therefore, is to enable the precise and logical design of experiments that yield unambiguous and actionable biochemical data.

References

-

Boc-L-tirosinol . Chem-Impex. [Link]

-

Chemoselective Boc protection of phenols and amino alcohols . ResearchGate. [Link]

-

Estimation of Inhibitory Effect against Tyrosinase Activity through Homology Modeling and Molecular Docking . National Institutes of Health (NIH). [Link]

-

A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights . MDPI. [Link]

-

The unravelling of the complex pattern of tyrosinase inhibition . National Institutes of Health (NIH). [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes . RSC Publishing. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature . ResearchGate. [Link]

-

Effects of piperonylic acid on tyrosinase: Mixed-type inhibition kinetics and computational simulations . ResearchGate. [Link]

-

Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives . PubMed. [Link]

Sources

A Technical Guide to the Biological Activities of Boc-L-Tyrosinol Derivatives

For researchers, medicinal chemists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, amino acid derivatives represent a particularly fertile ground for discovery, offering chiral integrity, biocompatibility, and a rich tapestry of functional groups for synthetic elaboration. This guide focuses on a specific subclass: Boc-L-Tyrosinol derivatives. We will delve into their synthesis, explore their significant biological activities, elucidate underlying mechanisms of action, and provide robust, field-proven protocols for their evaluation.

Introduction: The Strategic Importance of Boc-L-Tyrosinol

Boc-L-Tyrosinol is a protected amino alcohol derived from the naturally occurring amino acid L-tyrosine. The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability and allows for controlled, stepwise peptide synthesis or other chemical modifications.[1][2] The reduction of the carboxylic acid to a primary alcohol fundamentally alters the molecule's chemical properties, creating a versatile building block for a diverse range of derivatives.[3] This unique structure, featuring a stable protected amine, a reactive primary alcohol, and a phenolic hydroxyl group, makes Boc-L-Tyrosinol an attractive starting point for developing novel bioactive compounds, including enzyme inhibitors and therapeutic agents.[1][2]

The core structure of Boc-L-Tyrosinol serves as a scaffold for derivatization, primarily at the phenolic hydroxyl and the primary alcohol, to modulate properties such as lipophilicity, target engagement, and metabolic stability. These modifications are pivotal in tailoring the molecule for specific biological applications.

Key Biological Activities and Mechanistic Insights

Derivatives of Boc-L-Tyrosinol have demonstrated a spectrum of biological activities, with the most promising results observed in anticancer, antimicrobial, and antioxidant domains.

Anticancer Activity

The structural similarity of the tyrosinol moiety to tyrosine, a critical component in cellular signaling pathways, positions its derivatives as promising candidates for anticancer drug development.

Mechanism of Action: The anticancer effects of tyrosol and its derivatives, the core of which is present in Boc-L-Tyrosinol, are often multi-faceted. Studies on related compounds suggest that these effects are mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling proteins. For instance, tyrosol has been shown to induce apoptosis in breast cancer cells (MCF-7) by increasing the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[4][5] This shifts the cellular balance towards cell death. Furthermore, these compounds can induce oxidative stress within cancer cells by increasing reactive oxygen species (ROS), further pushing them towards apoptosis.[4][5]

Some derivatives may also function as enzyme inhibitors. The tyrosine scaffold is central to the action of tyrosine kinase inhibitors (TKIs), a major class of anticancer drugs. By modifying the Boc-L-Tyrosinol core, it is possible to design derivatives that compete with ATP for the binding site of tyrosine kinases, thereby inhibiting downstream signaling pathways that control cell proliferation and survival.[6]

Logical Workflow for Anticancer Drug Discovery with Boc-L-Tyrosinol Derivatives

Caption: Proposed mechanism for apoptosis induction by Boc-L-Tyrosinol derivatives in cancer cells.

Field-Proven Experimental Protocols

The following protocols are standardized, robust methods for evaluating the key biological activities discussed.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a cornerstone for assessing the cytotoxic effects of compounds on cultured cells. It measures the metabolic activity of cells, which is proportional to the number of viable cells. [3][7][8][9] Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. [3][7]These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells. [9] Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Boc-L-Tyrosinol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a positive control for cell death (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. [2]Incubate for 3-4 hours at 37°C. [7]4. Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [2][7]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [9]5. Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. [9]A reference wavelength of 630 nm can be used to subtract background absorbance. [9]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [4][10] Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no turbidity (visible growth) is observed after incubation. [4][10] Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the Boc-L-Tyrosinol derivative in a suitable solvent (e.g., DMSO). Create a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth). [4]The final volume in each well should be 50-100 µL. [4]2. Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells. [4]3. Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours. [4]5. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be determined by measuring the optical density (OD) at 600 nm.

Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound. [1] Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound. [1] Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. [1]Prepare various concentrations of the Boc-L-Tyrosinol derivatives and a positive control (e.g., ascorbic acid or Trolox) in the same solvent. [1]2. Reaction Setup: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration. Include a blank containing only the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [1]4. Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. [1]5. Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

Boc-L-Tyrosinol derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and antioxidant activities, coupled with a synthetically tractable scaffold, make them attractive candidates for further investigation. The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships and mechanisms of action. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance potency and selectivity, followed by comprehensive preclinical evaluation, including in vivo studies, to assess their efficacy and safety profiles. The protocols and insights provided in this guide offer a robust framework for advancing the scientific and clinical exploration of these valuable molecules.

References

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]

-

MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Broad Institute. [Link]

-

DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

-

DPPH Antioxidant Assay. G-Biosciences. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Minimum inhibitory concentration. Wikipedia. [Link]

-

Antioxidant and antimicrobial properties of tyrosol and derivative-compounds in the presence of vitamin B2: Assays of synergistic antioxidant effect with commercial food additives. CONICET. [Link]

-

Antioxidant and antimicrobial properties of tyrosol and derivative-compounds in the presence of vitamin B2. Assays of synergistic antioxidant effect with commercial food additives. PubMed. [Link]

-

Exploring the synthesis and anticancer potential of L-tyrosine-platinum(II) hybrid molecules. National Center for Biotechnology Information. [Link]

-

Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]

-

Synthesis and antioxidant activity of nitrohydroxytyrosol and its acyl derivatives. PubMed. [Link]

-

Enhancement of the Antioxidant and Antimicrobial Activities of Porphyran through Chemical Modification with Tyrosine Derivatives. MDPI. [Link]

-

Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. National Center for Biotechnology Information. [Link]

-

Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. PubMed. [Link]

-

Design, Synthesis, in Vitro, in Vivo and in Silico Pharmacological Characterization of Antidiabetic N-Boc-l-tyrosine-based Compounds. PubMed. [Link]

-

(PDF) Design, synthesis, in vitro, in vivo and in silico pharmacological characterization of antidiabetic N-Boc-L-tyrosine-based compounds. ResearchGate. [Link]

-

Biologically active amino alcohols. ResearchGate. [Link]

-

Anti-Cancer Effects of Tyrosol on Breast Cancer Cell Line- Exploring the Action Mechanisms. Journal of Human Genetics and Genomics. [Link]

-

22013 PDFs | Review articles in AMINO ALCOHOLS. ResearchGate. [Link]

-

Accepted Manuscript. TARA. [Link]

-

Biological Activities of Amino Acid Derivatives and their Complexes a Review. ResearchGate. [Link]

-

Design, synthesis, in vitro, in vivo and in silico pharmacological characterization of antidiabetic N-Boc-l-tyrosine-based compo. ResearchGate. [Link]

-

Synthesis and structure-activity relationships study of cytotoxic bufalin 3-nitrogen-containing-ester derivatives. PubMed. [Link]

-

Synthesis of D- and L-tyrosine-chlorambucil analogs active against breast cancer cell lines. PubMed. [Link]

-

Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. PubMed. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Center for Biotechnology Information. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Center for Biotechnology Information. [Link]

-

(PDF) Structure-activity relationships and chemoinformatic analysis of the anticancer profile of an aminopyrazole derivative. ResearchGate. [Link]

-

Anti-Cancer Effects of Tyrosol on Breast Cancer Cell Line- Exploring the Action Mechanisms. Journal of Human Genetics and Genomics. [Link]

-

Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression. Frontiers. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-L-Tyrosinol | 83345-46-4 | Benchchem [benchchem.com]

- 4. Anti-Cancer Effects of Tyrosol on Breast Cancer Cell Line- Exploring the Action Mechanisms - Journal of Human Genetics and Genomics [humangeneticsgenomics.ir]

- 5. humangeneticsgenomics.ir [humangeneticsgenomics.ir]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships study of cytotoxic bufalin 3-nitrogen-containing-ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in vitro, in vivo and in silico pharmacological characterization of antidiabetic N-Boc-l-tyrosine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of N-tert-butoxycarbonyl-L-tyrosinol

Introduction: The Imperative for Novel Antioxidants in an Oxidative World

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. These include neurodegenerative diseases, cardiovascular disorders, cancer, and the aging process itself. The imperative to identify and characterize novel antioxidant compounds for therapeutic and preventative applications is therefore a cornerstone of modern drug discovery and development.

This technical guide provides a comprehensive overview of the antioxidant properties of N-tert-butoxycarbonyl-L-tyrosinol, a lipophilic derivative of the naturally occurring amino alcohol, L-tyrosinol. By leveraging established principles of structure-activity relationships and outlining robust methodologies for its evaluation, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Chemical and Structural Profile of N-tert-butoxycarbonyl-L-tyrosinol

N-tert-butoxycarbonyl-L-tyrosinol is a derivative of L-tyrosine where the carboxylic acid functional group has been reduced to a primary alcohol, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This modification has profound implications for its physicochemical properties, most notably its increased lipophilicity compared to its parent amino acid, L-tyrosine.

| Property | Value | Source |

| Molecular Formula | C14H21NO4 | [1] |

| Molecular Weight | 267.32 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Key Structural Features | Phenolic hydroxyl group, primary alcohol, N-Boc protecting group | [2] |

The antioxidant potential of N-tert-butoxycarbonyl-L-tyrosinol is primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The electronic and steric effects of the N-Boc group and the aliphatic side chain play a crucial role in modulating this activity, as will be discussed in the subsequent sections.

Synthesis of N-tert-butoxycarbonyl-L-tyrosinol: A Step-by-Step Protocol